molecular formula C10H14ClN3O B13880414 N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide

N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide

Katalognummer: B13880414
Molekulargewicht: 227.69 g/mol
InChI-Schlüssel: USDXZAIJUPCSSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a dimethylamino group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-chlorobenzene and 2-(dimethylamino)acetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-amino-2-chlorobenzene is reacted with 2-(dimethylamino)acetyl chloride in an appropriate solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Hydroxy or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The amino and dimethylamino groups may facilitate binding to enzymes or receptors, modulating their activity. The chloro-substituted phenyl ring may enhance the compound’s lipophilicity, aiding in its cellular uptake.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-chlorophenyl)-2-(dimethylamino)acetamide: Lacks the amino group.

    N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide: Has a methyl group instead of a chloro group.

    N-(5-amino-2-chlorophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide is unique due to the presence of both an amino group and a chloro-substituted phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C10H14ClN3O

Molekulargewicht

227.69 g/mol

IUPAC-Name

N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C10H14ClN3O/c1-14(2)6-10(15)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,15)

InChI-Schlüssel

USDXZAIJUPCSSP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(=O)NC1=C(C=CC(=C1)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.